Welcome to the BenchChem Online Store!
molecular formula C10H7NO B2819977 2-(1-Benzofuran-2-yl)acetonitrile CAS No. 95-28-3

2-(1-Benzofuran-2-yl)acetonitrile

Cat. No. B2819977
M. Wt: 157.172
InChI Key: OPDLHQOQMQIFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05364880

Procedure details

Compound 5 (117 g) was added dropwise to a stirring suspension of sodium cyanide (37.64 g) in dimethyl sulfoxide (100 ml). The reactor was placed from time to time into an ice bath in order to keep the reaction temperature between 20° C. and 45° C. Addition lasted 60 minutes. The reaction mixture was stirred for another 16 hours, then poured into methylene chloride (500 ml), washed with water (500 ml, then 2×250 ml), and evaporated to dryness. A small sample was purified on a silica gel column, eluting with dichloromethane/hexanes (50:50 v/v).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
37.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.[C-:12]#[N:13].[Na+].C(Cl)Cl>CS(C)=O>[C:12]([CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1)#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
ClCC=1OC2=C(C1)C=CC=C2
Name
Quantity
37.64 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was placed from time to time into an ice bath in order
CUSTOM
Type
CUSTOM
Details
the reaction temperature between 20° C. and 45° C
ADDITION
Type
ADDITION
Details
Addition
WASH
Type
WASH
Details
washed with water (500 ml
CUSTOM
Type
CUSTOM
Details
2×250 ml), and evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A small sample was purified on a silica gel column
WASH
Type
WASH
Details
eluting with dichloromethane/hexanes (50:50 v/v)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(#N)CC=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.